molecular formula C13H10N6 B043433 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 135577-57-0

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine

Cat. No.: B043433
CAS No.: 135577-57-0
M. Wt: 250.26 g/mol
InChI Key: FKTHQEHUMZTLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is an organic compound with the molecular formula C13H10N6 It belongs to the class of heterocyclic aromatic amines, which are known for their complex structures and diverse chemical properties

Mechanism of Action

Target of Action

The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .

Biochemical Pathways

PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .

Pharmacokinetics

It’s known that phip can potentially be retained in human adipose tissues .

Result of Action

PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .

Action Environment

The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The azido group is introduced through a subsequent reaction involving sodium azide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of different substituted imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. Its ability to form reactive intermediates and its potential biological effects make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHQEHUMZTLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159470
Record name 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135577-57-0
Record name 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 2
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 5
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 6
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Customer
Q & A

Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?

A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.